An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylacetamide-d9
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylacetamide-d9
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylacetamide-d9 (DMA-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent. Its unique properties, conferred by the substitution of hydrogen with deuterium, make it an invaluable tool in various scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and in the synthesis of deuterated pharmaceutical compounds. This guide provides a comprehensive overview of the chemical properties of DMA-d9, detailed experimental protocols for its application, and logical workflows for its use in research and development.
Core Chemical and Physical Properties
N,N-Dimethylacetamide-d9 is a colorless liquid that is miscible with water and most organic solvents.[1][2] The replacement of nine hydrogen atoms with deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a key feature exploited in its analytical applications.
Table 1: General and Physical Properties of N,N-Dimethylacetamide-d9
| Property | Value | Reference(s) |
| Molecular Formula | C₄D₉NO | [3] |
| Molecular Weight | 96.18 g/mol | [3][4] |
| CAS Number | 16727-10-9 | [3][4] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.033 g/mL at 25 °C | [4][5] |
| Boiling Point | 164-166 °C | [4][5] |
| Melting Point | -20 °C | [4][5] |
| Refractive Index | n20/D 1.438 | [4][5] |
| Flash Point | 64 °C (closed cup) | [4][5] |
| Isotopic Purity | ≥99 atom % D | [4][5] |
Spectroscopic Properties
The primary application of DMA-d9 stems from its unique spectroscopic properties, particularly in NMR and mass spectrometry.
Table 2: Spectroscopic Data for N,N-Dimethylacetamide-d9
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR | In ¹H NMR spectroscopy, the use of deuterated solvents like DMA-d9 is crucial for minimizing solvent interference. The high level of deuteration ensures that the proton signals from the solvent are significantly reduced, allowing for clear observation of the analyte's signals. | [6][7] |
| Mass Spectrometry | In mass spectrometry, DMA-d9 can serve as an internal standard. The mass shift of +9 compared to the non-deuterated analog allows for its clear differentiation in mass spectra. The molecular ion peak for DMA-d9 would be observed at a higher m/z value than that of N,N-Dimethylacetamide (m/z 87). | [4][6][7] |
Applications in Research and Drug Development
N,N-Dimethylacetamide-d9 is a critical component in several analytical and synthetic procedures within the pharmaceutical and chemical industries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As a deuterated solvent, DMA-d9 is extensively used in NMR spectroscopy for the structural elucidation of organic molecules.[6] Its high deuteration level minimizes background signals, which is particularly advantageous when analyzing dilute samples or compounds with complex proton spectra.[7]
Mass Spectrometry (MS)
In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds like DMA-d9 are ideal internal standards.[6] Their chemical and physical properties are nearly identical to the analyte of interest, but their different mass-to-charge ratio allows for distinct detection.[6] This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[6]
Synthesis of Deuterated Compounds
N,N-Dimethylacetamide is a common solvent in the synthesis of pharmaceuticals.[6] The deuterated form, DMA-d9, is particularly useful in the synthesis of deuterated drug molecules.[6] Deuterated pharmaceuticals can exhibit improved pharmacokinetic profiles due to the kinetic isotope effect, which can slow down metabolic processes.
Experimental Protocols
The following sections provide detailed methodologies for the use of N,N-Dimethylacetamide-d9 in key experimental applications.
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
This protocol outlines the general steps for preparing a sample for ¹H NMR analysis using N,N-Dimethylacetamide-d9 as the solvent.
-
Sample Weighing: Accurately weigh 5-25 mg of the solid analyte for small molecules (<1000 g/mol ).[8] For liquid samples, use approximately 10-50 µL.
-
Solvent Addition: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of N,N-Dimethylacetamide-d9.[8]
-
Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[9]
-
Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL.[8]
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Figure 1. Experimental workflow for preparing a sample for ¹H NMR spectroscopy using N,N-Dimethylacetamide-d9.
Protocol 2: Use of N,N-Dimethylacetamide-d9 as an Internal Standard in LC-MS
This protocol describes a general procedure for using DMA-d9 as an internal standard for the quantification of an analyte (e.g., N,N-Dimethylacetamide) in a biological matrix like plasma.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (e.g., N,N-Dimethylacetamide) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard, N,N-Dimethylacetamide-d9, in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix (e.g., plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot (e.g., 100 µL) of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the internal standard stock solution (N,N-Dimethylacetamide-d9). This should be done at the very beginning of the sample preparation process to account for any variability.
-
Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile).
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples into the LC-MS system.
-
Develop a chromatographic method that provides good separation of the analyte and internal standard.
-
Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of the analyte and the internal standard (DMA-d9).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples.
-
Figure 2. General workflow for using N,N-Dimethylacetamide-d9 as an internal standard in an LC-MS bioanalytical method.
Safety and Handling
N,N-Dimethylacetamide-d9 should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful in contact with skin and if inhaled, causes serious eye irritation, and may damage fertility or the unborn child.[4][5][10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11][12] Store the compound in a tightly sealed container in a cool, dry place.[12]
Table 3: Hazard and Safety Information for N,N-Dimethylacetamide-d9
| Hazard Information | Precautionary Statements | Reference(s) |
| Signal Word: Danger | P202: Do not handle until all safety precautions have been read and understood. | [4][5] |
| Hazard Statements: H312 + H332 (Harmful in contact with skin or if inhaled), H319 (Causes serious eye irritation), H360D (May damage the unborn child). | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [4][5][13] |
| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [4][5][13] | |
| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [4][5][13] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][13] | |
| P308 + P313: IF exposed or concerned: Get medical advice/ attention. | [4][5][13] |
Conclusion
N,N-Dimethylacetamide-d9 is a high-purity, deuterated solvent with significant applications in modern analytical and synthetic chemistry. Its utility in minimizing solvent interference in NMR spectroscopy and serving as a reliable internal standard in mass spectrometry makes it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide offer a practical framework for the effective application of N,N-Dimethylacetamide-d9 in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ð,ð-Dimethylacetamide (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-482-5 [isotope.com]
- 4. youtube.com [youtube.com]
- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 6. N,N-Dimethylacetamide-d9 | 16727-10-9 | Benchchem [benchchem.com]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. depts.washington.edu [depts.washington.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
